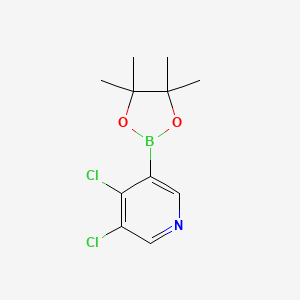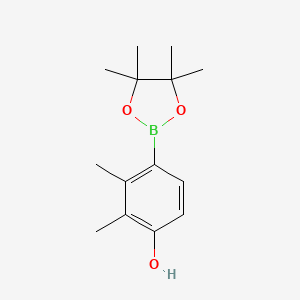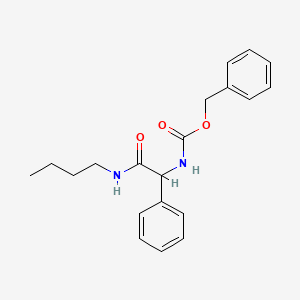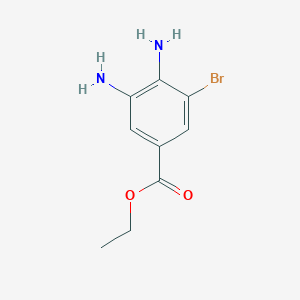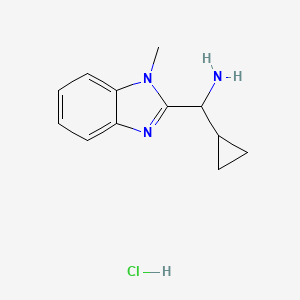
C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine hydrochloride
描述
C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine hydrochloride, more commonly known as BIM-5, is an organic compound composed of a cyclopropyl group connected to a benzoimidazole moiety, with a methylamine group as the side chain. BIM-5 was first synthesized in the laboratory of Professor William L. Jorgensen at Yale University in the year 2000. Since then, it has been studied extensively for its potential use in a variety of scientific research applications.
科学研究应用
BIM-5 has been studied extensively for its potential use in a variety of scientific research applications. It has been used as a ligand in the synthesis of organometallic complexes, and as a catalyst in the synthesis of polymersization reactions. It has also been used as a substrate and inhibitor in enzyme studies, and as a model compound in the study of molecular recognition and binding. BIM-5 has also been used as a fluorescent probe for studying the dynamics of biomolecular interactions and protein-protein interactions.
作用机制
The mechanism of action of BIM-5 is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as serine proteases, by binding to their active site and blocking their catalytic activity. It is also believed to interact with proteins and other biomolecules in a non-covalent manner, and to form hydrogen bonds and other non-covalent interactions.
Biochemical and Physiological Effects
BIM-5 has been studied extensively for its potential use in a variety of scientific research applications. However, its biochemical and physiological effects have not been fully elucidated. It has been shown to inhibit the activity of certain enzymes, such as serine proteases, and to interact with proteins and other biomolecules in a non-covalent manner. However, its effects on other biochemical and physiological processes are not yet known.
实验室实验的优点和局限性
BIM-5 has several advantages and limitations for laboratory experiments. One of its advantages is its ability to form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, making it useful for studying molecular recognition and binding. Additionally, its solubility in polar aprotic solvents such as DMSO makes it easy to work with in the laboratory. However, its low solubility in water means that it may not be suitable for some experiments. Furthermore, its potential to inhibit certain enzymes means that it may interfere with certain biochemical processes.
未来方向
There are a number of potential future directions for research involving BIM-5. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its solubility in water, and its potential to form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, could provide insight into its use in a variety of laboratory experiments. Finally, further studies into its potential to inhibit certain enzymes could provide insight into its potential use in drug development.
属性
IUPAC Name |
cyclopropyl-(1-methylbenzimidazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-10-5-3-2-4-9(10)14-12(15)11(13)8-6-7-8;/h2-5,8,11H,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMMTMRJTWDVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3CC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




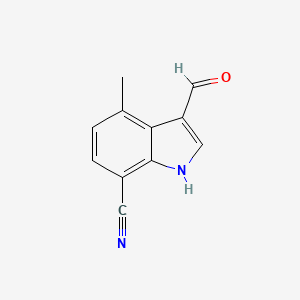

![2-(p-Tolyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1431499.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B1431500.png)
![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1431501.png)
![3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride](/img/structure/B1431502.png)
